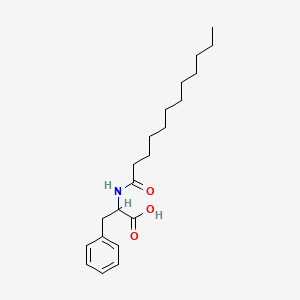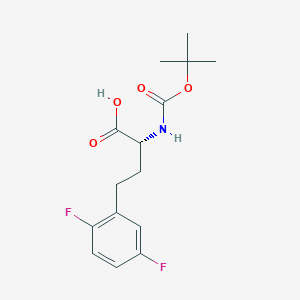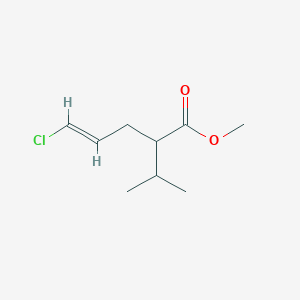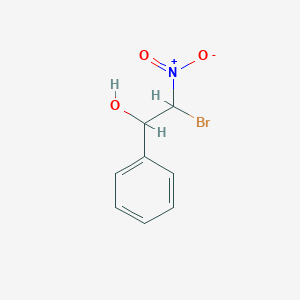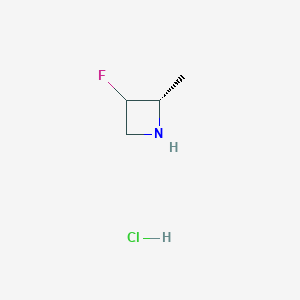![molecular formula C11H7NO4 B12281573 [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B12281573.png)
[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid involves the reaction of oxolinic acid anhydride with aqueous ammonia . The compound is soluble in 0.5 M NaOH, yielding a clear, colorless solution when heated .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available as a pharmaceutical primary standard and is used in laboratory tests .
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include NaOH for solubilization and various oxidizing and reducing agents for specific transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The primary mechanism of action of [1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid involves the inhibition of DNA gyrase (topoisomerase II), which interferes with DNA synthesis and coiling . This inhibition prevents bacterial replication and exerts antibacterial effects . Additionally, the compound acts as a dopamine reuptake inhibitor, affecting dopaminergic neurotransmission processes .
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: Another quinoline compound with similar antibacterial properties.
Ciprofloxacin: A fluoroquinolone with a broader spectrum of antibacterial activity.
Norfloxacin: A quinolone antibiotic with similar mechanisms of action.
Uniqueness
[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid is unique due to its specific structure, which includes a dioxolo ring fused to the quinoline core. This structure contributes to its specific binding properties and antibacterial activity .
Properties
Molecular Formula |
C11H7NO4 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-11(14)7-1-6-2-9-10(16-5-15-9)3-8(6)12-4-7/h1-4H,5H2,(H,13,14) |
InChI Key |
VLGRGWXPFVWTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=CC(=CN=C3C=C2O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


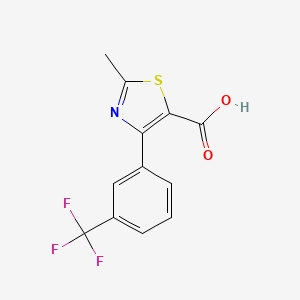
![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
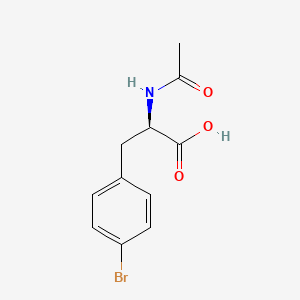
![Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B12281540.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12281543.png)
![1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B12281548.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12281555.png)
![(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12281558.png)
